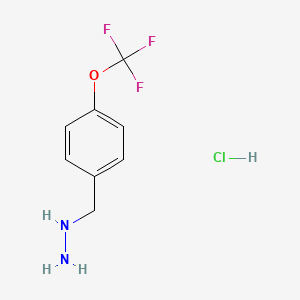
(4-(Trifluoromethoxy)benzyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Trifluoromethoxy)benzyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H10ClF3N2O. It is a derivative of hydrazine and contains a trifluoromethoxy group attached to a benzyl ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethoxy)benzyl)hydrazine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative. The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Trifluoromethoxy)benzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding azides or nitroso compounds.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetone, dichloromethane, ethanol
Major Products
The major products formed from these reactions include various substituted benzyl derivatives, azides, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-(Trifluoromethoxy)benzyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-(Trifluoromethoxy)benzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or DNA, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Trifluoromethoxy)phenyl)hydrazine hydrochloride
- (4-(Trifluoromethoxy)benzaldehyde
- (4-(Trifluoromethoxy)benzylamine
Uniqueness
(4-(Trifluoromethoxy)benzyl)hydrazine hydrochloride is unique due to the presence of both the trifluoromethoxy group and the hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H10ClF3N2O |
|---|---|
Peso molecular |
242.62 g/mol |
Nombre IUPAC |
[4-(trifluoromethoxy)phenyl]methylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;/h1-4,13H,5,12H2;1H |
Clave InChI |
YWJNFELMCAGXEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNN)OC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Diphenyl-6-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12817947.png)

![(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12817950.png)
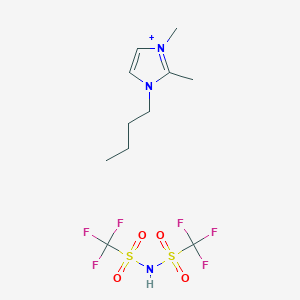


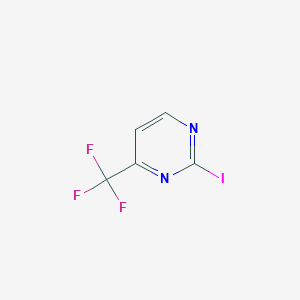
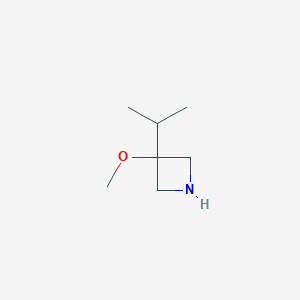



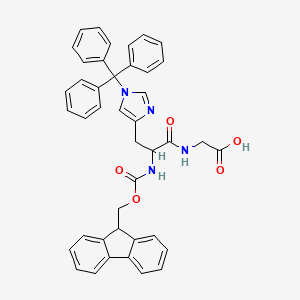
![N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818030.png)
